3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
CAS No.: 1803591-49-2
Cat. No.: VC2953035
Molecular Formula: C9H15Cl3N2O
Molecular Weight: 273.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803591-49-2 |
|---|---|
| Molecular Formula | C9H15Cl3N2O |
| Molecular Weight | 273.6 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride |
| Standard InChI | InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H |
| Standard InChI Key | KRPXRQSGMADYMX-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl |
| Canonical SMILES | C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl |
Introduction
Chemical Identity and Properties
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride is a chloropyridine derivative characterized by specific chemical identifiers and physical properties. The compound contains a chloropyridine ring system attached to a functionalized propanol backbone, with the addition of two hydrochloride groups.
Chemical Identifiers
The compound is uniquely identified through multiple standardized chemical designation systems, as outlined in Table 1.
Table 1: Chemical Identifiers of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol Dihydrochloride
| Identifier | Value |
|---|---|
| CAS Number | 1803591-49-2 |
| IUPAC Name | 2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride |
| Alternative IUPAC Name | 3-amino-2-((3-chloropyridin-4-yl)methyl)propan-1-ol dihydrochloride |
| PubChem Compound ID | 91647703 |
| Standard InChI | InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H |
| Standard InChIKey | KRPXRQSGMADYMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl |
| Additional Identifiers | DXC59149, AKOS026741114 |
These identifiers enable precise compound identification in scientific databases and literature searches, facilitating research coordination and data retrieval .
Physical and Chemical Properties
The physical and chemical properties of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride are summarized in Table 2, providing essential information for laboratory handling and experimental design.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H15Cl3N2O |
| Molecular Weight | 273.6 g/mol |
| Physical Form | Powder |
| Storage Temperature | Room temperature (RT) |
| Standard Purity | ≥95% |
| Solubility | Not specifically documented, but likely soluble in polar solvents due to ionic character |
The compound's molecular structure incorporates a chloropyridine ring system connected to a propanol chain with an amine substituent. The presence of two hydrochloride groups indicates its salt form, which typically enhances stability and solubility in aqueous environments compared to the free base form .
Structural Characteristics and Analysis
Molecular Structure
The molecular architecture of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride features several key structural elements that contribute to its chemical behavior and potential biological interactions.
The compound consists of:
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A 3-chloropyridine ring system at the 4-position
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A methylene linker connecting the pyridine to the propanol backbone
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A primary alcohol group
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A primary amine functionality
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Two hydrochloride counterions
This particular arrangement of functional groups creates a molecule with multiple potential interaction sites, including:
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Basic nitrogen atoms in the pyridine ring and primary amine
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A hydrogen bond donor/acceptor in the alcohol group
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A lipophilic chloropyridine moiety
The dihydrochloride salt formation neutralizes the basic centers, which typically improves stability and water solubility compared to the free base form .
Related Structural Analogs
Several structurally related compounds appear in chemical databases and research literature, providing context for understanding potential applications of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride. Notable analogs include:
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3-(3-Chloropyridin-4-yl)propan-1-ol (CAS: 1493086-34-2): Lacks the amino group but maintains the chloropyridine-propanol backbone
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(3R)-3-amino-3-(3-chloro(4-pyridyl))propan-1-ol (CAS: 1213036-58-8): A stereochemically defined variant with a different substitution pattern
These structural relationships suggest potential for shared synthetic pathways or biological activity profiles, although specific comparative data is limited in the available literature.
Synthesis and Preparation
Salt Formation Process
The dihydrochloride salt formation is a critical step in the preparation of this compound. Based on standard procedures for similar compounds, this typically involves:
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Dissolving the free base in an appropriate solvent (often methanol or tetrahydrofuran)
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Adding concentrated hydrochloric acid or bubbling HCl gas
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Precipitation of the dihydrochloride salt
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Filtration and purification steps
Similar approaches are described for the preparation of (R)-3-aminopiperidine dihydrochloride, which involves "admixing (R)-3-aminopiperidine with concentrated hydrochloric acid" followed by filtration to obtain the dihydrochloride salt .
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride is limited in the available literature, standard analytical techniques for characterization would likely include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal characteristic signals for the pyridine ring protons, methylene groups, and protons adjacent to heteroatoms.
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Infrared (IR) Spectroscopy: Expected to show characteristic bands for N-H stretching (primary amine), O-H stretching (alcohol), C-N stretching, and pyridine ring vibrations.
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Mass Spectrometry: Would typically show a molecular ion peak corresponding to the free base (M-2HCl) and fragmentation patterns characteristic of the chloropyridine moiety.
These analytical profiles would be essential for confirming compound identity and purity in research applications.
Chromatographic Analysis
Chromatographic methods suitable for analysis of this compound would likely include:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be appropriate for purity determination.
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring during synthesis, with visualization potentially achieved using UV light or appropriate staining reagents.
These methods represent standard approaches for analysis of similar nitrogen-containing heterocyclic compounds and would be applicable to 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride.
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